(S)-tert-Butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (3S)-3-chlorosulfonylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO4S/c1-9(2,3)15-8(12)11-5-4-7(6-11)16(10,13)14/h7H,4-6H2,1-3H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBNFZSSXSSJBA-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1932548-81-6 | |
| Record name | tert-butyl (3S)-3-(chlorosulfonyl)pyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from proline or other suitable precursors.
Chlorosulfonylation: The pyrrolidine ring is then subjected to chlorosulfonylation using chlorosulfonic acid or its derivatives under controlled conditions to introduce the chlorosulfonyl group.
Esterification: The final step involves the esterification of the carboxyl group with tert-butyl alcohol in the presence of a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process and reducing the overall cost.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles such as amines, alcohols, or thiols to form corresponding sulfonamide, sulfonate, or sulfone derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding sulfonyl derivative.
Oxidation Reactions: Oxidation of the compound can be achieved using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form sulfonic acid derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols, thiols), solvents (dichloromethane, ethanol), catalysts (triethylamine, pyridine).
Reduction: Reducing agents (LiAlH4, sodium borohydride), solvents (ether, tetrahydrofuran).
Oxidation: Oxidizing agents (H2O2, KMnO4), solvents (water, acetic acid).
Major Products
Sulfonamide Derivatives: Formed by substitution with amines.
Sulfonate Derivatives: Formed by substitution with alcohols.
Sulfone Derivatives: Formed by substitution with thiols.
Sulfonic Acid Derivatives: Formed by oxidation.
Scientific Research Applications
Medicinal Chemistry
(S)-tert-Butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate is primarily utilized as an intermediate in synthesizing various pharmaceutical compounds. Its significant applications include:
- Enzyme Inhibitors : The compound is explored for developing inhibitors targeting specific enzymes involved in disease pathways. Its ability to modify peptides and proteins makes it valuable in drug development .
- Therapeutic Agents : Its reactivity allows for the creation of novel therapeutic agents that can selectively target biological pathways. This includes potential applications in treating diseases where enzyme modulation is crucial.
Material Science
In material science, this compound is employed in the preparation of advanced materials such as:
- Polymers and Coatings : The compound can be used to create polymers with specific properties, enhancing their performance in various applications .
Industrial Chemistry
The compound serves as a key intermediate in the production of:
- Agrochemicals : It plays a role in synthesizing pesticides and herbicides, contributing to agricultural productivity.
- Specialty Chemicals : Its reactivity makes it valuable for producing dyes and other complex organic molecules used in various industries .
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in drug development:
- Enzyme Modulation : Research demonstrated that this compound could effectively inhibit specific enzymes involved in metabolic pathways, paving the way for new therapeutic strategies against metabolic disorders .
- Protein Interactions : Studies indicated that the compound's ability to form covalent bonds with proteins could lead to novel approaches in understanding protein functions and interactions within biological systems .
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modulation of their activity. This property makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a systematic comparison of (S)-tert-Butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate with structurally related pyrrolidine derivatives, focusing on substituents, stereochemistry, and functional applications.
Table 1: Structural and Functional Comparison
Key Findings:
Functional Group Reactivity :
- The chlorosulfonyl group in the target compound enables rapid sulfonamide formation with amines, a cornerstone in synthesizing bioactive molecules (e.g., antibiotics and antivirals). In contrast, the mercapto (-SH) analogs (CAS 371240-66-3 and 1236007-42-3) participate in nucleophilic thiol-ene reactions or act as ligands in metal coordination chemistry.
- The absence of a reactive group in tert-butyl pyrrolidine-1-carboxylate limits its utility to protection/deprotection strategies.
Stereochemical Impact :
- The (S)-enantiomer of the chlorosulfonyl derivative is prioritized in asymmetric synthesis due to its alignment with biologically active conformations. For mercapto analogs, stereochemistry (S vs. R) may influence binding affinity in enzyme inhibition or receptor modulation.
Thermodynamic Stability :
- The chlorosulfonyl group’s electron-withdrawing nature reduces pyrrolidine ring basicity compared to mercapto derivatives, altering solubility and reaction kinetics in polar solvents.
Applications in Drug Development :
- The target compound’s chlorosulfonyl group is pivotal in synthesizing sulfonamide-based drugs (e.g., COX-2 inhibitors), whereas mercapto derivatives are leveraged in radiopharmaceuticals or prodrugs requiring redox-active thiol groups.
Biological Activity
(S)-tert-Butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate is a pyrrolidine derivative known for its significant biological activity, particularly in medicinal chemistry. This compound features a chlorosulfonyl group that enhances its reactivity, allowing it to interact with various biological targets. This article explores its biological activity, synthesis, and applications in scientific research.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₆ClNO₄S
- Molecular Weight : 303.77 g/mol
- CAS Number : 877964-32-4
The presence of the chlorosulfonyl group is critical for the compound's biological interactions, as it can form covalent bonds with nucleophilic sites on enzymes and proteins.
The mechanism of action of this compound primarily involves:
- Covalent Bond Formation : The chlorosulfonyl group can react with nucleophiles in biological molecules, leading to the inhibition or modulation of enzyme activity.
- Enzyme Inhibition : This compound is particularly useful in the development of enzyme inhibitors, which are crucial in therapeutic applications.
Medicinal Chemistry
This compound serves as an intermediate in synthesizing various pharmaceutical compounds. Its ability to modify peptides and proteins makes it valuable in drug development. Some key applications include:
- Enzyme Inhibitors : The compound has been explored for developing inhibitors targeting specific enzymes involved in disease pathways.
- Therapeutic Agents : Its reactivity allows for the creation of novel therapeutic agents that can selectively target biological pathways.
Research Studies
Several studies have highlighted the biological activity of this compound:
- Inhibition Studies : Research has demonstrated that this compound can effectively inhibit certain enzyme activities, making it a candidate for further drug development.
- Modification of Biological Molecules : Studies show that the compound can be used to modify proteins, aiding in understanding protein function and interaction.
Synthesis and Production
The synthesis of this compound typically involves:
- Preparation of Pyrrolidine Ring : Starting from proline or similar precursors.
- Chlorosulfonylation : Introducing the chlorosulfonyl group using chlorosulfonic acid under controlled conditions.
- Esterification : Finalizing the synthesis by esterifying the carboxylic acid with tert-butyl alcohol.
These methods ensure high yield and purity, essential for its application in research and industry.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | CAS Number | Biological Activity |
|---|---|---|---|
| This compound | C₉H₁₆ClNO₄S | 877964-32-4 | Enzyme inhibitor, protein modifier |
| tert-Butyl 4-methylenepiperidine-1-carboxylate | C₁₁H₁₉NO₂ | 159635-49-1 | Intermediate in organic synthesis |
| Pyrrolizidine alkaloids | Varies | N/A | Various biological activities |
Q & A
Q. What are the common synthetic routes for (S)-tert-Butyl 3-(chlorosulfonyl)pyrrolidine-1-carboxylate, and how do reaction conditions influence yield?
The synthesis typically involves sulfonylation of the pyrrolidine ring. For example, a related compound, (R)-tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate, was treated with methanesulfonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base at 0°C, followed by warming to room temperature . Optimizing stoichiometry (e.g., 1.2–1.5 equivalents of sulfonylating agents) and using anhydrous conditions are critical to achieving yields >80%. Side reactions, such as over-sulfonylation, can be mitigated by controlled addition rates and low temperatures .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
Nuclear Magnetic Resonance (NMR) is pivotal for confirming stereochemistry and functional groups. For instance, H NMR of tert-butyl pyrrolidine derivatives shows characteristic tert-butyl signals at ~1.4 ppm and pyrrolidine ring protons between 3.0–4.0 ppm . High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., CHClNOS requires m/z 293.0453 for [M+H]) . Purity is assessed via HPLC (>95% by area normalization) or GC-MS, with impurities identified as unreacted intermediates or hydrolysis by-products .
Q. How is the compound purified after synthesis, and what challenges arise during this process?
Flash column chromatography (e.g., hexane/ethyl acetate gradients) is commonly used. For example, tert-butyl intermediates are purified using silica gel with eluents like EtOAc/hexane (1:6) to achieve R ≈ 0.16 . Challenges include the compound’s sensitivity to moisture, which necessitates anhydrous solvents, and the removal of residual triethylamine hydrochloride, which may require multiple aqueous washes .
Advanced Research Questions
Q. How can researchers optimize the chlorosulfonylation step to minimize by-products?
Kinetic control is critical. Using a two-step protocol—initial activation of the hydroxyl group with a sulfonyl chloride at 0°C, followed by gradual warming—reduces side reactions like dimerization . Catalytic DMAP (4-dimethylaminopyridine) enhances reaction efficiency by stabilizing the transition state, as seen in analogous sulfonate syntheses . Monitoring via TLC or in-situ IR spectroscopy helps terminate the reaction at ~90% conversion to avoid decomposition .
Q. What strategies stabilize the compound during storage given its reactive chlorosulfonyl group?
Storage under inert atmospheres (argon or nitrogen) at –20°C in anhydrous solvents (e.g., DCM or THF) prevents hydrolysis . Lyophilization (freeze-drying) is avoided due to the compound’s thermal instability. Stability studies indicate a shelf life of >6 months when stored in amber vials with desiccants .
Q. How does stereochemistry at the pyrrolidine ring affect reactivity in subsequent reactions?
The (S)-configuration influences nucleophilic substitution rates. For example, (S)-tert-Butyl 3-(isopropylamino)pyrrolidine-1-carboxylate derivatives show 20% faster reaction kinetics in amide couplings compared to (R)-isomers due to reduced steric hindrance . Computational modeling (DFT) can predict regioselectivity in cross-coupling reactions .
Q. What are common impurities in the synthesis, and how are they characterized?
Major impurities include:
- Unreacted tert-butyl precursor : Detected via H NMR (absence of sulfonyl chloride peaks at ~3.5 ppm) .
- Hydrolysis by-product (sulfonic acid) : Identified by HRMS (m/z 275.0389 for CHNOS) and removed via ion-exchange chromatography .
- Diastereomers : Separated using chiral HPLC (e.g., Chiralpak AD-H column) with heptane/ethanol mobile phases .
Q. How is the compound utilized in designing bioactive analogs for drug discovery?
The chlorosulfonyl group serves as a versatile handle for nucleophilic substitutions. For example, it has been coupled with aryl boronic acids in Suzuki-Miyaura reactions to generate isoindole derivatives with anti-cancer activity (IC values <1 µM in prostate cancer models) . In kinase inhibitor synthesis, the sulfonamide moiety enhances target binding affinity by forming hydrogen bonds with ATP-binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
